PEA is present in the central nervous system, acting as a neuromodulator. It interacts with various neurotransmitters like dopamine, norepinephrine, and serotonin, potentially influencing mood, cognition, and motivation []. Studies suggest its role in regulating mood and reward pathways, but further research is needed to understand its specific effects [].
Due to its influence on neurotransmitters, PEA has been explored for potential therapeutic applications in conditions like depression and cognitive decline. However, clinical research is limited and inconclusive, and further investigation is necessary to determine its efficacy and safety for these purposes [][4].
Phenethylamine is an organic compound characterized by a primary amine group attached to a phenyl ring through an ethyl chain, making it a member of the phenethylamine class. It is a colorless liquid at room temperature with a fishy odor and exhibits solubility in water, ethanol, and ether. The compound has a density of 0.964 g/ml and a boiling point of 195 °C. It is strongly basic, with a pK_b of 4.17 (or pK_a of 9.83), and forms a stable hydrochloride salt with a melting point of 217 °C . Phenethylamine is notable for its structural similarity to amphetamine and catecholamines, which allows it to influence neurotransmitter release in the central nervous system.
PEA's mechanism of action is still being explored, but it appears to interact with various neurotransmitter systems:
These reactions highlight its versatility as a building block in organic synthesis.
Phenethylamine exhibits significant biological activity, primarily as a central nervous system stimulant. It acts as an agonist for human trace amine-associated receptor 1 (hTAAR1) and influences the release of neurotransmitters such as norepinephrine and dopamine . Additionally, it has been shown to induce acetylcholine release through glutamate-mediated mechanisms. Despite its psychoactive properties, phenethylamine does not activate adrenergic receptors like its derivative epinephrine does .
Phenethylamine can be synthesized through several methods, including:
These methods provide various pathways for synthesizing phenethylamine depending on available reagents and desired outcomes.
Phenethylamine has diverse applications:
Phenethylamine interacts with several pharmacological agents, particularly those affecting serotonin levels:
Such interactions necessitate caution when considering phenethylamine in therapeutic contexts.
Phenethylamine is part of a broader class of compounds known as phenethylamines, which includes several structurally related molecules. Below are some similar compounds along with their unique characteristics:
Compound Name | Structure Type | Key Features |
---|---|---|
Amphetamine | Substituted Phenethylamine | Stimulant effects; used in ADHD treatment |
Dopamine | Catecholamine | Neurotransmitter involved in reward pathways |
Norepinephrine | Catecholamine | Hormone and neurotransmitter; regulates arousal |
Epinephrine (Adrenaline) | Catecholamine | Fight-or-flight response; potent vasoconstrictor |
3,4-Methylenedioxymethamphetamine (MDMA) | Substituted Phenethylamine | Known as ecstasy; entactogenic effects |
Phenethylamine's uniqueness lies in its simple structure and role as a precursor for more complex psychoactive substances while maintaining distinct biological activities compared to its derivatives .
Compound | Aromatic Group | R1 Alkyl | R2 Amine | IC50 (nM) | Structural Feature |
---|---|---|---|---|---|
1 | Phenyl | CH₃ | NH₂ | 1,230.0 | Unsubstituted phenyl |
2 | Thiophenyl | CH₃ | NH₂ | 1,090.0 | Electron-rich thiophenyl |
3 | Substituted phenyl | CH₃ | NH₂ | 3,838.0 | Methoxy substitution reduces activity |
5 | Phenyl | CH₃ | NHCH₃ | 1,650.0 | Methylamine increases potency |
6 | Thiophenyl | CH₃ | NHCH₃ | 878.5 | Thiophenyl with methylamine |
9 | Thiophenyl | CH₃ | NHCH₂CH₃ | 360.5 | Ethylamine most potent |
Compounds with methoxy groups at the aromatic position showed very weak or no dopamine reuptake inhibitory activities [1]. Changes in the substituents from amino to aminomethyl groups produced variable effects, depending on the nature of the substituent at the aromatic position [1]. The most potent compound in this series was compound 9, featuring a thiophenyl aromatic group with an ethylamine substitution, achieving an inhibitory concentration fifty of 360.5 nanomolar [1].
Docking simulation studies conducted for potent inhibitors revealed that the S-form of certain compounds was more stable than the R-form, with good fit into the binding site covered by helices 1, 3, and 6 of human dopamine transporter [1]. The binding poses showed that aromatic groups were surrounded by hydrophobic residues, while amine functionalities formed hydrogen bonds with polar side chains of aspartic acid residues [1].
Conformationally restricted analogues of phenethylamine have been developed to test hypotheses concerning the bioactive conformation of phenethylamine ligands upon binding to serotonin 5-hydroxytryptamine type 2A receptors [2]. These benzocycloalkane analogues were assayed for their receptor binding affinity and ability to activate downstream signaling pathways [2].
The R enantiomer of benzocyclobutene analogue 2 was predicted to be the most potent based on virtual docking experiments into a homology model of the 5-hydroxytryptamine type 2A receptor [2]. Subsequent chemical resolution and X-ray crystallography confirmed this prediction, as R-2 proved to be equipotent to lysergic acid diethylamide in rats trained to discriminate lysergic acid diethylamide from saline [2].
Analogue Type | Receptor Target | Binding Affinity | Functional Selectivity | In Vivo Activity | Conformation Benefit |
---|---|---|---|---|---|
Benzocyclobutene (R)-2 | 5-HT2A | Equipotent to LSD | 65-fold PLC vs AA pathway | Potent hallucinogenic | Mimics bioactive conformation |
Benzocyclobutene (S)-2 | 5-HT2A | Lower than R-form | Lower selectivity | Weak activity | Non-optimal conformation |
Tetralin derivatives | 5-HT2A | High affinity | Moderate selectivity | Moderate activity | Restricted flexibility |
Benzocycloalkane series | 5-HT2A | Variable | Pathway dependent | Variable | Defined binding mode |
The conformation of compound 2 was proposed to mimic the active binding conformation of the more flexible phenethylamine type hallucinogens [2]. This compound was found to be a functionally selective agonist at the 5-hydroxytryptamine type 2A receptor, having 65-fold greater potency in stimulating phosphoinositide turnover than in producing arachidonic acid release [2]. Such functionally selective 5-hydroxytryptamine type 2A receptor agonists may lack the intoxicating properties of hallucinogens if hallucinogenic effects are correlated with arachidonic acid production [2].
Conformationally restricted phenethylamine analogues have demonstrated that for optimal activity, the free lone pair electrons of the 2-oxygen must be oriented syn and the 5-oxygen lone pairs anti relative to the ethylamine moiety [3]. The ethyl linker has also been constrained, providing information about the bioactive conformation of the amine functionality [3].
Halogen and alkyl substitutions to the phenethylamine structure significantly influence both behavioral and pharmacological profiles [4] [5]. Structure-activity relationship studies showed that phenethylamines possessed higher affinity to 5-hydroxytryptamine type 2A receptors than tryptamines [4]. Alkyl or halogen groups on the phenyl ring attached to the beta carbon exerted positive effects on the binding affinity when they were at para positions [4].
Compound | R1 Substituent | R4 Substituent | Ki (nM) | Binding Affinity | Halogen Effect |
---|---|---|---|---|---|
8 | Cl | OCH₃ | 0.817 | Highest | Optimal Cl substitution |
9 | Br | OCH₃ | 1.411 | High | Br less potent than Cl |
10 | Cl | OH | 1.099 | High | Cl with OH group |
11 | Cl | F | 10.84 | Moderate | F reduces affinity vs OCH₃ |
12 | Br | F | 3.629 | Moderate | Br with F moderate |
13 | I | F | 10.00 | Moderate | I with F moderate |
Para-halogenated phenethylamines produced distinct serotonergic behavioral effects in animal models [6]. Para-chloro-, para-fluoro-, para-bromo-, and para-iodophenethylamine produced the same 5-hydroxytryptamine behavioral syndrome as did para-chloroamphetamine, but unlike the latter did not deplete brain 5-hydroxytryptamine 3 days after injection [6]. Para-chlorophenethylamine and its beta-methyl analog apparently activate central 5-hydroxytryptamine receptors indirectly through 5-hydroxytryptamine release, while para-fluorophenethylamine acts as a direct 5-hydroxytryptamine agonist [6].
The phenethylamines depressed mouse locomotor activity, although 2C-D and 2C-E stimulated activity at low concentrations [7] [8]. The phenethylamines except 2C-T-2 fully substituted for at least one hallucinogenic training compound, but none fully substituted for methamphetamine [7] [8]. Para-chloro substitution or increased nitrogen-alkyl chain length augmented relative potency at serotonin transporters, while combined para-chloro and nitrogen-ethyl substitutions reduced releasing effects at norepinephrine and dopamine transporters [9].
2-Heteroarylethylamines represent a distinct class of compounds displaying diverse pharmacological activities through unique receptor interactions [10] [11]. The concept of bioisostere replacement has been employed to expand bioactive chemical space by substituting the phenyl ring with various heteroaromatic systems [11]. Five- or six-membered heterocyclic aromatic rings are widespread entities in drug discovery and can significantly alter pharmacological profiles [11].
Heteroaryl Ring | Representative Compound | Primary Target | Receptor Selectivity | Pharmacological Effect | Distinct Pathway |
---|---|---|---|---|---|
Imidazole | Histamine | H1, H2, H3, H4 receptors | Subtype dependent | Inflammation, vasodilation | Histaminergic signaling |
Pyrazole | Betazole | H2 receptor | H2 selective | Gastric secretion | cAMP modulation |
Thiazole | 2-Thiazolylethylamine | H1 receptor | H1 selective | Histamine antagonism | Ca²⁺ mobilization |
Isoxazole | HIBO analogues | Glutamate receptors | iGluR/mGluR selective | Neuroprotection | Glutamatergic signaling |
Alpha-methylhistamine is an H3 receptor agonist approximately 15-fold more active than histamine [10]. Structure-activity relationship studies starting from this compound investigated the effect of the position of the methyl group on agonist activity [10]. Conformationally restricted cyclopropylhistamine analogues were designed as a new class of highly H3-selective agonists lacking H4 affinity by restricting the flexibility of the aminoethyl chain [10].
Betazole is a pyrazole-like histamine analogue with H2 receptor agonist activity and is employed as a stimulant of gastric secretion, with a 10-fold weaker activity compared to parent histamine [10]. Homoibotenic acid analogues are known ligands with pharmacological bioactive profiles towards ionotropic and metabotropic glutamate receptors [10]. 4-Substituted homoibotenic acid compounds presented different affinities towards glutamate receptors, with good potencies for the glutamate type 1, glutamate type 2 and glutamate type 5 receptors [10].
2-Thiazolylethylamine was characterized as a more selective and potent histamine H1 agonist [10]. The 2-substituted candidates displayed borderline, marginal activity, while amthamine was described as a histamine H2 full agonist used to study gastric secretion [10].
Functional selectivity at 5-hydroxytryptamine type 2A receptors represents a critical mechanism underlying the distinct pharmacological effects of hallucinogenic versus non-hallucinogenic compounds [12] [13] [14]. The 5-hydroxytryptamine type 2A receptor exhibits functional selectivity, meaning different ligands can differentially activate distinct signaling pathways coupled to the same receptor [12].
Compound Class | Gq/G11 Activation | Gi/Go Activation | Beta-Arrestin Recruitment | PLC-IP Pathway | Arachidonic Acid Release | Hallucinogenic Potential |
---|---|---|---|---|---|---|
Hallucinogenic phenethylamines | High | High (PTX sensitive) | Moderate | Strong activation | Strong | High |
Non-hallucinogenic agonists | High | Low/None | High | Strong activation | Weak/None | None |
Partial agonists | Moderate | Variable | Low | Partial activation | Variable | Low/None |
Beta-arrestin biased | Low | Low | High | Weak | None | None |
Hallucinogenic and non-hallucinogenic 5-hydroxytryptamine type 2A receptor agonists activate receptors coupled to phospholipase C, but hallucinogen-dependent responses also involve pertussis toxin-sensitive heterotrimeric Gi/Go proteins [12]. This finding revealed that hallucinogen-characteristic transcriptome fingerprint depends on modulation of both Gq/G11 and Gi/Go proteins [12].
Two transcripts, c-Fos and inhibitor of kappa B alpha, were induced at similar levels by both hallucinogenic and non-hallucinogenic drugs [12]. However, the transcripts early growth response gene 1 and early growth response gene 2 were consistently activated by hallucinogens but expression of these genes was unaffected by non-hallucinogenic agonists [12].
Recent studies have demonstrated that 5-hydroxytryptamine type 2A-Gq but not 5-hydroxytryptamine type 2A-beta-arrestin2 recruitment efficacy predicts psychedelic potential [14]. A threshold level of Gq activation is required to induce psychedelic-like effects, consistent with the fact that certain 5-hydroxytryptamine type 2A partial agonists are non-psychedelic [14]. Beta-arrestin-biased 5-hydroxytryptamine type 2A receptor agonists block psychedelic effects and induce receptor downregulation and tachyphylaxis [14].
Corrosive;Acute Toxic;Irritant